1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile
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Overview
Description
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile is a compound that belongs to a broader class of chemicals with significant potential in scientific research. Although direct studies on this exact compound are scarce, insights can be drawn from research on related heterocyclic compounds, such as isoquinolines and their derivatives. These compounds are of great interest in medicinal chemistry and other scientific fields due to their diverse pharmacological activities and potential applications.
Isoquinoline Derivatives in Medicinal Chemistry
Isoquinoline derivatives have been extensively studied for their medicinal properties. Research indicates that these compounds exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. For instance, 8-hydroxyquinoline and its derivatives are explored for their potential in treating several life-threatening diseases, including cancer and neurodegenerative disorders, due to their metal chelation properties (Gupta, Luxami, & Paul, 2021). Furthermore, tetrahydroisoquinolines have shown promise in therapeutic applications, including anticancer and antimalarial effects, with specific derivatives undergoing clinical evaluation (Singh & Shah, 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline and its derivatives are recognized for their multifaceted pharmacological importance. They have been identified as potent agents against a variety of diseases due to their anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities. The chemical structure of isoquinolines, allowing for synthetic modifications, broadens their therapeutic applications. This versatility underlines the significance of isoquinoline derivatives in modern therapeutics, where they are seen as a valuable source of leads for drug discovery (Danao et al., 2021).
Analytical and Chemical Applications
Beyond pharmacological applications, isoquinoline derivatives are utilized in analytical chemistry for their fluorescence properties and as probes in metal ion detection. Derivatives of isoquinoline, such as 8-amidoquinoline and its analogs, have been developed as tools for the sensitive and selective detection of zinc ions in environmental and biological systems. These compounds are praised for their bio-compatibility, making them suitable for biological applications, highlighting the broad utility of isoquinoline derivatives in scientific research (Mohamad et al., 2021).
Safety And Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-6-5-8-3-2-4-9(7-12)10(8)11(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMPXPQMZMHCDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205692 |
Source
|
Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile | |
CAS RN |
1374651-57-6 |
Source
|
Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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